2-Methylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde
Overview
Description
2-Methylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde is an organic compound with the molecular formula C8H7N3O and a molecular weight of 161.16 g/mol . This compound is part of the pyrazolo[1,5-a]pyrimidine family, which is known for its diverse biological activities and applications in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde typically involves the reaction of 2-methylpyrazolo[1,5-a]pyrimidine with appropriate aldehyde-forming reagents . One common method includes the chlorination of 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol using phosphorus oxychloride, followed by a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Methylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aldehyde group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the aldehyde group under mild conditions.
Major Products
Oxidation: 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid.
Reduction: 2-Methylpyrazolo[1,5-a]pyrimidine-6-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications . The pathways involved often include signal transduction mechanisms that are crucial for its biological activities .
Comparison with Similar Compounds
Similar Compounds
2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid: This compound is an oxidized form of the aldehyde and shares similar structural features.
5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine: A chlorinated derivative used in further synthetic applications.
Uniqueness
2-Methylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde is unique due to its aldehyde functional group, which allows for diverse chemical modifications and applications. Its ability to undergo various reactions makes it a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
2-methylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c1-6-2-8-9-3-7(5-12)4-11(8)10-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWUUUHFCGSTSDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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